molecular formula C18H16O4 B592737 Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate CAS No. 1035912-44-7

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate

Cat. No.: B592737
CAS No.: 1035912-44-7
M. Wt: 296.322
InChI Key: RMQUMATZQHPMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate is an organic compound with the molecular formula C18H16O4. It is a derivative of xanthene, a class of compounds known for their fluorescent properties. This compound is often used in various chemical and biological research applications due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate typically involves the esterification of 5,6-dimethyl-9-oxoxanthene-4-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: 5,6-dimethyl-9-oxoxanthene-4-acetic acid.

    Reduction: Methyl 2-(5,6-dimethyl-9-hydroxyxanthen-4-yl)acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate is widely used in scientific research, including:

    Chemistry: As a fluorescent probe in analytical chemistry.

    Biology: In cell imaging and tracking studies due to its fluorescent properties.

    Medicine: Potential use in drug delivery systems and as a diagnostic tool.

    Industry: Used in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(9-oxoxanthen-4-yl)acetate: Lacks the dimethyl groups, resulting in different chemical properties.

    Ethyl 2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate is unique due to the presence of the dimethyl groups, which can influence its reactivity and fluorescent properties. This makes it particularly useful in applications where specific fluorescence characteristics are required.

Properties

CAS No.

1035912-44-7

Molecular Formula

C18H16O4

Molecular Weight

296.322

IUPAC Name

methyl 2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetate

InChI

InChI=1S/C18H16O4/c1-10-7-8-14-16(20)13-6-4-5-12(9-15(19)21-3)18(13)22-17(14)11(10)2/h4-8H,9H2,1-3H3

InChI Key

RMQUMATZQHPMBA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)OC)C

Synonyms

Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.